

structure-activity relationship (SAR) of 3-Chlorothiophene-2-carboxamide analogs

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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

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A Comprehensive Comparison of 3-Chlorothiophene-2-carboxamide Analogs and Related Thiophene Carboxamide Derivatives in Drug Discovery

For researchers and scientists engaged in drug development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comparative analysis of **3-chlorothiophene-2-carboxamide** analogs and related thiophene carboxamide derivatives, summarizing their biological activities against various targets. The information is compiled from multiple studies to offer a broad perspective on the potential of this heterocyclic motif in medicinal chemistry.

Quantitative Biological Activity Data

The following tables summarize the in vitro activities of various thiophene carboxamide analogs across different biological targets, including protein kinases, bacteria, and viruses.

Table 1: Inhibition of c-Jun N-Terminal Kinase (JNK) by Thiophene-3-carboxamide Analogs[1]

Compound ID	R1 (at position 2)	R2 (Aryl group)	JNK1 IC50 (µM)
7	-CH2-	Phenyl	3.6
8	-	Phenyl	5.9
26	-CH2-	2-Chlorophenyl	1.4
27	-CH2-	3-Chlorophenyl	2.6
29	-CH2-	2-Fluorophenyl	8.3
30	-CH2-	3-Fluorophenyl	9.4
31	-CH2-	4-Fluorophenyl	5.1
52	-CH2-	2,3-Difluorophenyl	8.2
53	-CH2-	2,4-Difluorophenyl	10.2
54	-CH2-	2,5-Difluorophenyl	9.7
55	-CH2-	2,6-Difluorophenyl	7.4
56	-CH2-	3,4-Difluorophenyl	5.8
71	-CH2-	3,5-Difluorophenyl	4.9
60	-CH2-	Pentafluorophenyl	> 50

Table 2: Antibacterial Activity of 3-Substituted Thiophene-2-carboxamide Derivatives[2]

Compound Series	Substitution at Position 3	Aryl Substituent (Th4)	% Inhibition vs. S. aureus	% Inhibition vs. B. subtilis	% Inhibition vs. P. aeruginosa
3a-c	Hydroxyl	Varied	20.0 - 70.8	21.7 - 78.3	21.7 - 78.3
5a-c	Methyl	Varied	No activity - 41.7	No activity - 47.8	No activity - 43.5
7a-c	Amino	Varied	41.7 - 83.3	43.5 - 82.6	40.0 - 86.9
7b	Amino	Methoxy	83.3	82.6	86.9

Table 3: Antiviral Activity of Heterocyclic Carboxamides against Murine Norovirus (MNV)[3]

Compound ID	Thiophene Ring Substituents	Benzothiazole Ring Substituents	EC50 (µM)
1	5-Bromo	6-Fluoro	37
2b	5-Chloro	6-Fluoro	30
2j	3,5-Dibromo	6-Fluoro	24
2k	3,5-Dichloro	6-Fluoro	6.6
2m	4,5-Dichloro	6-Fluoro	24
3j	5-Bromo	4,6-Difluoro	5.6
4b	3,5-Dibromo	4,6-Difluoro	0.53

Structure-Activity Relationship (SAR) Insights

The collected data reveals key SAR trends for thiophene carboxamide derivatives:

- For JNK Inhibition: The carboxamide group at the 3-position of the thiophene ring is crucial for activity.[1] Replacing it with an acid or ester, or moving it to the 5-position, leads to a significant loss of potency.[1] At the 2-position, a single carbon linker between the thiophene and an aryl group is well-tolerated.[1] Halogen substitutions on the aryl ring are generally favorable, with chloro-substituents at the 2- and 3-positions enhancing activity.[1] However, penta-fluorination of the benzene ring results in inactivity.[1]
- For Antibacterial Activity: The substituent at the 3-position of the thiophene-2-carboxamide core significantly influences antibacterial efficacy. Amino-substituted derivatives (7a-c) demonstrate the highest activity, followed by hydroxyl-substituted compounds (3a-c), while methyl-substituted analogs (5a-c) are the least potent.[2] This suggests that hydrogen bond donating groups at this position are beneficial for antibacterial action.
- For Anti-norovirus Activity: Halogenation on both the thiophene and the benzothiazole rings is important for antiviral potency.[3] Dihalogenated thiophene analogs, particularly 3,5-dichloro-thiophene (2k), show improved activity.[3] Combining a di-halogenated thiophene

with a di-fluorinated benzothiazole (4b) results in the most potent compound, indicating a synergistic effect of these substitutions.[3]

Experimental Protocols

JNK1 Inhibition Assay (LanthaScreen™)[1] This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol involves the following steps:

- A kinase reaction is set up containing JNK1 enzyme, a fluorescein-labeled substrate (e.g., a peptide), and ATP in a kinase buffer.
- The test compounds (thiophene carboxamide analogs) are added at varying concentrations.
- The reaction is allowed to proceed for a specified time at room temperature.
- A terbium-labeled anti-phospho-substrate antibody is added to the reaction.
- After an incubation period, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
- IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Antibacterial Activity Assay (Agar Well Diffusion Method)[2] The antibacterial activity of the thiophene-2-carboxamide derivatives was evaluated using the agar well diffusion method.

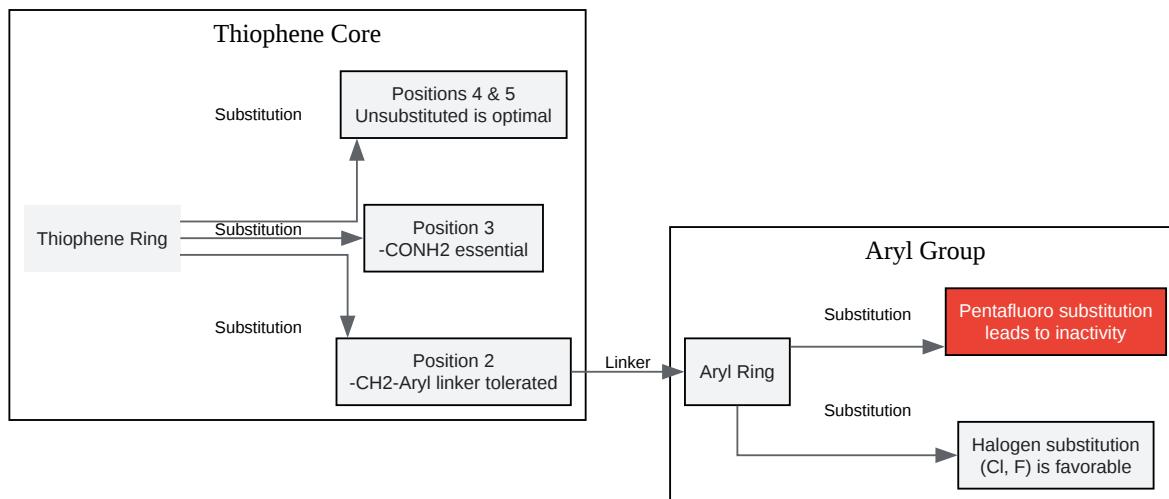
- Bacterial strains (e.g., *S. aureus*, *B. subtilis*, *P. aeruginosa*) are cultured in a suitable broth medium.
- The bacterial suspension is standardized and uniformly spread on the surface of agar plates.
- Wells are created in the agar using a sterile cork borer.
- A solution of each test compound at a known concentration is added to the wells.
- The plates are incubated for 24 hours at 37°C.
- The diameter of the zone of inhibition around each well is measured in millimeters. The percentage of inhibition is calculated relative to a standard antibiotic control (e.g., Ampicillin).

Anti-Norovirus Assay (Cytopathic Effect Reduction Assay)[3] This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

- RAW 264.7 cells are seeded in 96-well plates.
- A dilution series of the test compounds is pre-incubated with a known titer of Murine Norovirus (MNV) for 30 minutes.
- The compound-virus mixture is then added to the cells and incubated for 1 hour.
- The inoculum is removed, and fresh medium is added.
- The plates are incubated for 72 hours.
- Cell viability is assessed using a colorimetric assay (e.g., WST-8).
- EC50 values, the concentration required to achieve 50% protection from CPE, are determined from the dose-response curves.

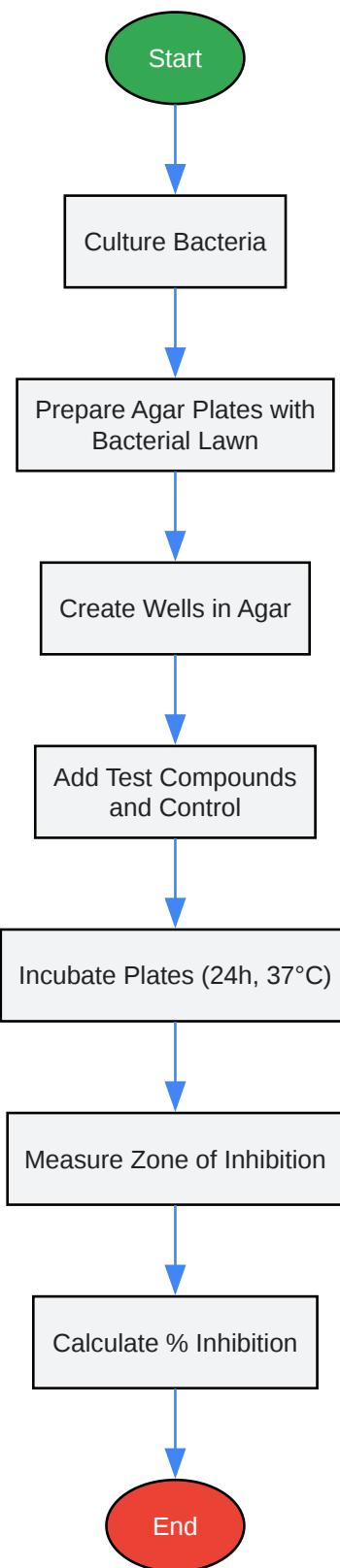
Visualizing SAR and Experimental Workflow

The following diagrams illustrate key relationships and processes described in this guide.



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Caption: Key SAR findings for thiophene-3-carboxamide based JNK inhibitors.



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Caption: Workflow for the Agar Well Diffusion antibacterial assay.

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